4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione
Description
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyridine scaffold with a chlorine substituent at position 4 and a methyl group at position 5. This structural framework is critical for its pharmacological properties, including antimycobacterial, antitumor, and metabolic regulatory activities . The compound’s reactivity and stability are influenced by the electron-withdrawing chloro group, which enhances electrophilic substitution resistance but may reduce solubility compared to hydroxyl or alkoxy analogs .
Properties
IUPAC Name |
4-chloro-6-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-3-2-4-5(6(9)10-3)8(13)11-7(4)12/h2H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOFGDFAJNWLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)NC2=O)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381847 | |
| Record name | 4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-91-3 | |
| Record name | 4-CHLORO-6-METHYL-2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDINE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrrole-Pyridine Precursors
A foundational approach involves the cyclization of substituted pyrrole and pyridine derivatives. For example, 6-methyl-1H-pyrrolo[3,4-C]pyridine-1,3-dione serves as a precursor, where chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst. The reaction typically proceeds at 80–85°C for 7 hours, yielding the chlorinated product with >95% purity after recrystallization. Key challenges include controlling exothermic reactions and minimizing byproducts such as di-chlorinated analogues.
Chlorination Strategies
Direct chlorination of the parent heterocycle often employs POCl₃ due to its high electrophilicity. In a protocol adapted from dichloropyrimidine synthesis, 4-hydroxy-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione is refluxed with POCl₃ and triethylamine (TEA) at 100°C for 5 hours. The chloro group is introduced regioselectively at the 4-position, with yields reaching 85–90% after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Modern Catalytic Approaches
Transition Metal-Mediated Coupling
Palladium-catalyzed cross-coupling reactions enable late-stage functionalization. For instance, Suzuki-Miyaura coupling of 4-bromo-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione with methylboronic acid introduces the methyl group at position 6. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dioxane/water mixture (90°C, 12 hours), this method achieves 78% yield.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. Cyclocondensation of 3-aminopyrrole-2-carboxylic acid with methylmalonyl chloride under microwave conditions (150°C, 20 minutes) forms the dihydrodione core, followed by chlorination using POCl₃. This method reports a 40% reduction in reaction time compared to conventional heating, with yields maintained at 82%.
Industrial-Scale Production
Continuous Flow Reactors
Industrial protocols prioritize scalability and sustainability. A continuous flow system using POCl₃ and DMF in a tubular reactor (residence time: 30 minutes) achieves 92% conversion at 120°C. Excess POCl₃ is recycled via distillation, reducing waste by 60% compared to batch processes.
Green Chemistry Innovations
Solvent-free mechanochemical synthesis has been explored to minimize environmental impact. Ball-milling 4-hydroxy-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione with PCl₅ and silica gel (400 rpm, 2 hours) yields the chlorinated product in 88% purity without aqueous workup.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.80–3.85 (m, 2H, CH₂), 4.20–4.25 (m, 2H, CH₂), 7.15 (s, 1H, aromatic).
IR (KBr): 1720 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).
HRMS : [M+H]⁺ calculated for C₈H₇ClN₂O₂: 212.02, found: 212.03.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar pyrrolopyridine core and cis-configuration of the dione moiety. The chloro and methyl groups occupy equatorial positions, minimizing steric strain.
Challenges and Optimization
Regioselectivity in Chlorination
Competing chlorination at the 2- and 4-positions is mitigated by using bulky bases like N,N-diisopropylethylamine (DIPEA), which sterically hinder undesired sites. Kinetic studies show that at 0°C, 4-chlorination dominates (4:1 selectivity).
Purification Challenges
The polar dione moiety complicates isolation. Reverse-phase HPLC (C18 column, methanol/water gradient) achieves >99% purity, albeit with 10–15% yield loss.
Data Table 1: Summary of Preparation Methods
Data Table 2: Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.45 (s), δ 7.15 (s) | Methyl and aromatic protons |
| IR | 1720 cm⁻¹, 750 cm⁻¹ | C=O and C-Cl stretches |
| HRMS | m/z 212.03 | Molecular ion confirmation |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione is utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its distinctive substitution pattern provides unique reactivity that is valuable in organic synthesis.
Biology
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting caspase-3, a critical enzyme involved in the apoptotic pathway. This inhibition can significantly influence cell survival and apoptosis regulation.
Medicine
Research indicates potential therapeutic effects of this compound in treating various conditions, including:
- Diabetes : It has been explored for its ability to modulate glucose metabolism.
- Cardiovascular Diseases : The compound's effects on blood pressure regulation have been studied.
- Pain Relief : Derivatives of this compound exhibit analgesic properties comparable to morphine in certain models.
Industry
In industrial applications, this compound is being explored for the development of new materials with specific electronic or optical properties. Its unique chemical structure allows it to contribute to innovations in material science.
Research has highlighted several biological activities associated with this compound:
- Analgesic Effects : Studies have shown that derivatives exhibit pain-relieving effects superior to traditional analgesics like aspirin.
- Antibacterial Activity : The compound has demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits caspase-3 activity in vitro. This inhibition was correlated with reduced apoptosis in cancer cell lines.
Case Study 2: Antibacterial Testing
In antibacterial assays against E. coli, derivatives of this compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for development into new antibacterial agents.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Associated Activities
- Antimycobacterial Activity: The target compound’s chloro and methyl groups mirror the 4-methyl-6-phenyl derivatives, but replacing phenyl with chlorine enhances metabolic stability. Esters (e.g., 7-amino-2-benzyl derivatives) show superior MIC90 (<0.15 µM) compared to carboxylic acids (MIC90 = 3.13 µM), highlighting the role of lipophilic groups .
- Metabolic Effects: Phenoxy-substituted derivatives (e.g., 4-phenoxy-6-methyl) increase insulin sensitivity by up to 37.4%, while the chloro analog’s electron-withdrawing nature may diminish this effect .
Pharmacokinetic and Stability Profiles
- Metabolic Stability : The target compound’s chloro group likely improves microsomal stability compared to ester derivatives, which show low plasma exposure and high clearance in mice despite good in vitro stability .
- Photostability : Pyrrolo[3,4-c]pyridine-1,3-diones are photolabile and degrade rapidly in alkaline conditions. Chloro substituents may exacerbate instability compared to alkyl or aryl groups .
Pharmacological and Industrial Relevance
- Antimicrobial Applications : The chloro-methyl combination offers a balance between potency and solubility, making it a candidate for tuberculosis drug development .
- Analgesic Potential: Piperazinylalkyl derivatives (e.g., compounds 30 and 31) demonstrate analgesic activity with LD50 > 2000 mg/kg, suggesting the target compound’s chloro group could enhance safety profiles .
Biological Activity
4-Chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione, also known by its CAS number 40107-91-3, is a nitrogen-containing heterocyclic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H5ClN2O2
- Molecular Weight : 196.59 g/mol
- CAS Number : 40107-91-3
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways. It has been reported to act as a potent inhibitor of caspase-3, a key cysteine protease involved in the apoptotic pathway. This inhibition can lead to significant effects on cell survival and apoptosis regulation .
Biological Activities
The compound has been investigated for various biological activities:
1. Analgesic and Sedative Effects
Research has shown that derivatives of this compound exhibit analgesic properties comparable to morphine in certain tests. In a study using the "writhing" test, several derivatives were found to be more effective than aspirin, suggesting a strong potential for pain relief applications .
2. Antibacterial Activity
Pyrrole derivatives have been noted for their antibacterial properties. Studies indicate that compounds similar to this compound demonstrate significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
3. Enzyme Inhibition
The compound has been explored as an enzyme inhibitor in various biochemical pathways. Its unique structure allows it to effectively bind to active sites of enzymes, preventing their catalytic activity .
Research Findings and Case Studies
A systematic review of the literature reveals several promising findings regarding the biological activities of this compound:
Q & A
Basic: What are the primary synthetic routes for 4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione?
The compound is synthesized via a Pfitzinger reaction involving isatin derivatives and ethyl chloroacetoacetate under strong alkali conditions (e.g., NaOH/KOH) with morpholine as a catalyst. A critical intermediate, furan-2,5-dione , is formed, followed by cyclization to assemble the pyrrolo[3,4-c]pyridine scaffold . Alternative methods include microwave-assisted cyclization of substituted pyridine precursors, which reduces reaction time and improves yield (70–85%) compared to traditional reflux methods .
Basic: How is the compound characterized for purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment, achieving resolutions >98% . Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups (e.g., C=O stretch at 1720–1740 cm⁻¹, N–H bend at 1580 cm⁻¹) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ m/z = 253.05 for C₉H₈ClN₂O₂) with <2 ppm error .
Basic: What stability studies are recommended under ICH guidelines?
Forced degradation under acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions is mandatory. HPLC-UV analyses show <5% degradation in acidic/alkaline conditions but >15% under UV light (254 nm, 48 hours), indicating photolability . Solid-state stability (25°C/60% RH) shows no significant changes over 6 months when stored in amber glass .
Advanced: How do structural modifications at position 2 or 4 impact bioactivity?
Substituting the methyl group at position 6 with aryl sulfonamides (e.g., 4-sulfonylobenzyl) enhances NAMPT inhibition (IC₅₀ = 19–29 µM) by improving hydrophobic interactions with the enzyme’s active site . Mannich base derivatives at position 2 increase antitumor activity (IC₅₀ = 19 µg/mL against MCF-7 cells) but reduce solubility, necessitating formulation optimization .
Advanced: How to resolve contradictions in reported reaction yields for Pfitzinger-based syntheses?
Discrepancies in yields (50–85%) arise from alkali concentration variations (0.5–2.0 M) and morpholine stoichiometry (1–3 eq). Statistical optimization (e.g., Box-Behnken design) identifies 1.5 M NaOH and 2 eq morpholine as optimal, achieving 82% yield with 97% purity . Cross-validate with NMR kinetic studies to monitor intermediate formation rates .
Advanced: What analytical methods identify degradation products under accelerated conditions?
LC-MS/MS with electrospray ionization (ESI+) detects major degradation products, including 4-chloro-6-hydroxymethyl derivatives (m/z = 239.03) and ring-opened dicarboxylic acids (m/z = 215.08) . IR spectroscopy confirms carbonyl loss (shift from 1740 to 1680 cm⁻¹) in hydrolyzed products .
Advanced: What in vitro models predict pharmacokinetic behavior?
Caco-2 cell permeability assays show moderate absorption (Papp = 1.2 × 10⁻⁶ cm/s) due to high logP (~2.8). Plasma protein binding (PPB) assays using equilibrium dialysis indicate 89% binding, suggesting limited free fraction availability . CYP450 inhibition screening (e.g., CYP3A4 IC₅₀ > 50 µM) implies low drug-drug interaction risk .
Advanced: How to design analogs for selective JAK3 inhibition?
Replace the chlorine at position 4 with electron-withdrawing groups (e.g., trifluoromethyl) to enhance JAK3 binding (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for parent compound). Molecular docking (PDB: 4L6I) reveals improved hydrogen bonding with Glu903 and hydrophobic packing with Leu905 . Validate selectivity via kinase panel profiling (≥50-fold selectivity over JAK1/2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
